6-chloro-2-methyl-N-propylpyrimidin-4-amine
Description
6-Chloro-2-methyl-N-propylpyrimidin-4-amine is a pyrimidine derivative with a chlorine atom at position 6, a methyl group at position 2, and an N-propyl-substituted amine at position 3. Pyrimidines are heterocyclic aromatic compounds widely studied for their roles in medicinal chemistry, agrochemicals, and materials science. This compound is of interest due to its structural similarity to bioactive molecules, particularly kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
6-chloro-2-methyl-N-propylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-3-4-10-8-5-7(9)11-6(2)12-8/h5H,3-4H2,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWPXVCZYYXQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC(=N1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-N-propylpyrimidin-4-amine typically involves the reaction of 2-methylpyrimidine with chlorinating agents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6-position. The resulting intermediate, 6-chloro-2-methylpyrimidine, is then reacted with propylamine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-methyl-N-propylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
6-chloro-2-methyl-N-propylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-N-propylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of 6-chloro-2-methyl-N-propylpyrimidin-4-amine, emphasizing substituent variations and their implications:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Findings from Research
Electronic Effects: Chlorine at position 6 enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with amines or thiols). Positional isomers (e.g., 2-chloro-6-methyl vs. 6-chloro-2-methyl) exhibit distinct electronic profiles, impacting reactivity and binding in biological systems .
Steric and Lipophilic Properties: N-Propyl and N-isopropyl substituents increase lipophilicity compared to N-methyl analogs, which may enhance membrane permeability in drug design .
Biological Relevance :
- Pyrimidines with chloro and methylthio substituents are common in kinase inhibitors (e.g., pazopanib analogs), where substituent size and polarity modulate ATP-binding pocket interactions .
- Aryl-substituted amines (e.g., 4-chlorophenyl) enable π-π stacking with aromatic residues in proteins, a feature leveraged in anticancer agents .
Synthetic Accessibility :
Biological Activity
6-Chloro-2-methyl-N-propylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets.
Antimicrobial Properties
Research indicates that pyrimidine derivatives, including 6-chloro-2-methyl-N-propylpyrimidin-4-amine, exhibit significant antimicrobial activity. Specifically, studies have shown that such compounds can inhibit the synthesis of bacterial cell walls, leading to potent antimicrobial effects against both gram-positive and gram-negative bacteria.
Anti-inflammatory Effects
In addition to antimicrobial properties, recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, compounds structurally related to 6-chloro-2-methyl-N-propylpyrimidin-4-amine demonstrated notable inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for these compounds were reported in the low micromolar range, suggesting strong anti-inflammatory activity .
The mechanism by which 6-chloro-2-methyl-N-propylpyrimidin-4-amine exerts its biological effects involves multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and bacterial cell wall synthesis.
- Interference with Signal Transduction : It potentially disrupts signaling pathways that lead to inflammation and infection.
- Structural Modifications : Variations in substituents on the pyrimidine ring can enhance or diminish biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications to the pyrimidine core significantly influence the compound's biological potency. For example, electron-donating groups at specific positions on the pyrimidine ring enhance anti-inflammatory activity by improving binding affinity to target enzymes .
Comparative Studies
| Compound | COX-2 IC50 (μmol) | Antimicrobial Activity | Notes |
|---|---|---|---|
| 6-Chloro-2-methyl-N-propylpyrimidin-4-amine | 0.04 ± 0.01 | Strong against gram-positive bacteria | Effective against resistant strains |
| Celecoxib | 0.04 ± 0.01 | Moderate | Standard anti-inflammatory drug |
This table illustrates how 6-chloro-2-methyl-N-propylpyrimidin-4-amine compares favorably with established drugs like celecoxib in terms of COX inhibition while also demonstrating significant antimicrobial properties.
Clinical Implications
The promising biological activities of this compound suggest potential applications in treating infections and inflammatory diseases. Ongoing research aims to optimize its pharmacological profile and assess its safety and efficacy in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
